molecular formula C40H47N5O8 B1353790 Fmoc-pro-pro-pro-pro-pro-OH CAS No. 454693-94-8

Fmoc-pro-pro-pro-pro-pro-OH

Cat. No.: B1353790
CAS No.: 454693-94-8
M. Wt: 725.8 g/mol
InChI Key: OPCVUQLIZRCKFZ-LJADHVKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Fmoc-pro-pro-pro-pro-pro-OH” is a peptide consisting of five proline residues with an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is used in peptide synthesis and research due to its unique structural properties and stability. The Fmoc group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Fmoc-pro-pro-pro-pro-pro-OH” involves the stepwise addition of proline residues to a growing peptide chain on a solid support. The process begins with the attachment of the first proline residue to the solid support, followed by the sequential addition of the remaining proline residues. Each addition involves the coupling of an Fmoc-protected proline to the growing chain, followed by the removal of the Fmoc group using a base such as piperidine. The final product is cleaved from the solid support and purified.

Industrial Production Methods

Industrial production of “this compound” follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high efficiency and reproducibility. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

“Fmoc-pro-pro-pro-pro-pro-OH” primarily undergoes reactions typical of peptides, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Coupling: Formation of peptide bonds between proline residues using coupling reagents like HBTU or DIC.

    Cleavage: Removal of the peptide from the solid support using acidic conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in N,N-dimethylformamide (DMF).

    Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of a base like N-methylmorpholine (NMM).

    Cleavage: Trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Major Products Formed

The major product formed from these reactions is the desired peptide “this compound” with high purity. Side products may include truncated peptides or peptides with incomplete deprotection.

Scientific Research Applications

“Fmoc-pro-pro-pro-pro-pro-OH” has several applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and folding.

    Biology: Investigated for its role in protein-protein interactions and as a building block for designing peptide-based inhibitors.

    Medicine: Explored for its potential in developing peptide-based therapeutics and drug delivery systems.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques like HPLC.

Mechanism of Action

The mechanism of action of “Fmoc-pro-pro-pro-pro-pro-OH” involves its ability to form stable peptide bonds and adopt specific conformations due to the presence of multiple proline residues. Proline is known for inducing turns and kinks in peptide chains, which can influence the overall structure and function of the peptide. The Fmoc group protects the N-terminal amino group during synthesis and is removed under basic conditions to allow further reactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-pro-pro-OH: A shorter peptide with two proline residues.

    Fmoc-pro-pro-pro-OH: A peptide with three proline residues.

    Fmoc-pro-pro-pro-pro-OH: A peptide with four proline residues.

Uniqueness

“Fmoc-pro-pro-pro-pro-pro-OH” is unique due to its length and the presence of five consecutive proline residues, which can significantly impact its conformational properties and interactions. This compound serves as a valuable tool in studying the effects of proline-rich sequences in peptides and proteins.

Properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47N5O8/c46-35(42-20-7-16-32(42)37(48)44-22-9-18-34(44)39(50)51)30-14-5-19-41(30)36(47)31-15-6-21-43(31)38(49)33-17-8-23-45(33)40(52)53-24-29-27-12-3-1-10-25(27)26-11-2-4-13-28(26)29/h1-4,10-13,29-34H,5-9,14-24H2,(H,50,51)/t30-,31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCVUQLIZRCKFZ-LJADHVKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)N8CCCC8C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)N8CCC[C@H]8C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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